3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
“3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are found in a wide range of products, from pharmaceuticals to polymers .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a furan ring, and a pyrazole ring. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The furan and pyrazole rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
3-Fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that can be related to the broader category of fluorinated heteroaromatic compounds. These compounds, including fluorinated pyrazoles and benzamides, are significant in organic synthesis and medicinal chemistry due to their unique chemical properties and potential biological activities.
Fluorinated Pyrazoles Synthesis : Fluorinated pyrazoles, similar to the core structure of this compound, are synthesized through monofluorination of β-enaminoketones, followed by condensation with hydrazines. This methodology provides access to fluorinated pyrazoles with additional functional groups for further derivatization, highlighting their utility as building blocks in medicinal chemistry (Surmont et al., 2011).
Decarboxylative Fluorination : The compound can be analogously linked to the decarboxylative fluorination of heteroaromatic carboxylic acids, a method that allows for the introduction of fluorine atoms into heteroaromatic compounds, including pyrazoles and furans. This transition-metal-free approach utilizes Selectfluor, emphasizing the relevance of such methodologies in the synthesis of fluorinated heteroaromatic compounds (Yuan et al., 2017).
Antimicrobial and Anticancer Activities : Derivatives of furan and pyrazole, which are part of the chemical structure of interest, have been explored for their potential antimicrobial and anticancer activities. A study focusing on the synthesis of pyridine, thioamide, thiazole, and other derivatives starting from chalcones with furan moieties demonstrated significant biological activities, suggesting the potential of this compound and its analogs in therapeutic applications (Zaki et al., 2018).
Benzamide-Based Antivirals : Benzamide derivatives, including those structurally related to the compound of interest, have been synthesized for their remarkable anti-avian influenza virus activity. This suggests the potential application of this compound in antiviral research and development (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-15-3-1-2-12(8-15)16(21)18-5-6-20-10-14(9-19-20)13-4-7-22-11-13/h1-4,7-11H,5-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBIKVOOVOKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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